1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that features a fluorophenyl group, a pyridazinone moiety, and a urea linkage
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Pyridinyl Group: This step often involves coupling reactions such as Suzuki-Miyaura coupling to introduce the pyridinyl group onto the pyridazinone core.
Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor binding, leading to downstream biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea include:
1-(2-chlorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2-bromophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea: Contains a bromophenyl group, which may alter its reactivity and biological activity.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2/c19-14-3-1-2-4-16(14)22-18(26)21-11-12-24-17(25)6-5-15(23-24)13-7-9-20-10-8-13/h1-10H,11-12H2,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOQQXIGHBVTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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